Sertraline carbamoyl-O-glucuronide
Übersicht
Beschreibung
Sertraline carbamoyl-O-glucuronide (SCOG) is a metabolite of the antidepressant drug sertraline, which is a selective serotonin reuptake inhibitor (SSRI). SCOG is a major metabolite of sertraline, and is known to have pharmacological activity in its own right. SCOG is an important compound in the study of sertraline's pharmacology and metabolism, and is also of interest for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Pharmacology and Drug Metabolism
Summary of Application
Sertraline Carbamoyl Glucuronide is a metabolite of the drug Sertraline. Understanding its formation and elimination is crucial in predicting drug-drug interactions and individual patient responses to Sertraline .
Methods of Application
In vitro studies are conducted using human liver microsomes to examine the oxidative and conjugative metabolism of Sertraline .
Results or Outcomes
The study found that Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in humans . The formation of Sertraline Carbamoyl Glucuronide was catalyzed at the fastest rate by recombinant human UGT2B7 .
Drug-Drug Interactions
Summary of Application
The potential for Sertraline Carbamoyl Glucuronide to inhibit cytochrome P450 enzymes is of interest in predicting drug-drug interactions .
Methods of Application
In vitro studies are conducted using human liver microsomes to evaluate the ability of Sertraline Carbamoyl Glucuronide to inhibit major drug metabolizing cytochrome P450 (CYP) enzymes .
Results or Outcomes
The carbamoyl glucuronide of Lu AA34893, a structurally similar compound to Sertraline, was found to be a metabolism-dependent inhibitor of CYP2C8 .
Medicinal Chemistry of Glucuronides
Summary of Application
The glucuronidation process, which includes the formation of compounds like Sertraline Carbamoyl Glucuronide, is a fundamental process in Phase II metabolism . This process helps convert a wide range of functional groups into highly water-soluble glucuronides, facilitating their excretion .
Methods of Application
The glucuronidation process is studied using various techniques, including enzymatic glucuronidation with recombinant UGTs .
Results or Outcomes
The study found that fifteen UGT isoforms have been identified as responsible for human glucuronidation . Some glucuronides, notably N-glucuronides, are not detected in pre-clinical toxicology .
Metabolism-Dependent Inhibition of CYP2C8
Summary of Application
The carbamoyl glucuronide of Lu AA34893, a compound structurally similar to Sertraline, was found to be a metabolism-dependent inhibitor of CYP2C8 .
Methods of Application
In vitro studies were conducted using human liver microsomes to evaluate the ability of the carbamoyl glucuronide of Lu AA34893 to inhibit major drug metabolizing cytochrome P450 (CYP) enzymes .
Results or Outcomes
The carbamoyl glucuronide was found to be a metabolism-dependent inhibitor of CYP2C8, with over an 8-fold shift in IC50 . There was also some evidence of metabolism-dependent inhibition of CYP2C19 .
Metabolism-Dependent Inhibition of CYP2C19
Summary of Application
The carbamoyl glucuronide of Lu AA34893, a compound structurally similar to Sertraline, was found to be a metabolism-dependent inhibitor of CYP2C19 .
Results or Outcomes
The carbamoyl glucuronide was found to be a metabolism-dependent inhibitor of CYP2C19, with IC50 shift from >100 μM to 66 μM .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Cl2NO8/c1-27(24(33)35-23-20(30)18(28)19(29)21(34-23)22(31)32)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(25)16(26)10-11/h2-6,8,10,12,17-21,23,28-30H,7,9H2,1H3,(H,31,32)/t12-,17-,18-,19-,20+,21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPBIAXQORQOIY-BQOQXNJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sertraline carbamoyl-O-glucuronide | |
CAS RN |
119733-44-7 | |
Record name | Sertraline carbamoyl-O-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119733447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SERTRALINE CARBAMOYL-O-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42M7V4CERF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.